Methyl 2-hydroxytetradecanoate

Descripción general

Descripción

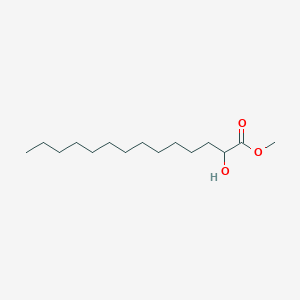

Methyl 2-hydroxytetradecanoate, also known as DL-α-Hydroxymyristic acid methyl ester, is a chemical compound with the empirical formula C15H30O3 . It has a molecular weight of 258.40 .

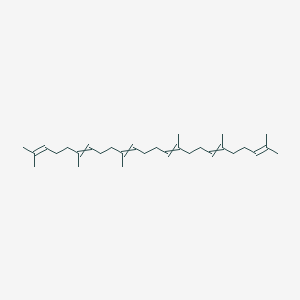

Molecular Structure Analysis

The molecular structure of Methyl 2-hydroxytetradecanoate can be represented by the SMILES stringCCCCCCCCCCCCC(O)C(=O)OC . The InChI representation is 1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14,16H,3-13H2,1-2H3 . Physical And Chemical Properties Analysis

Methyl 2-hydroxytetradecanoate is a solid substance . It has a functional group of ester . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Bioplastics Production

- Poly(ω-hydroxytetradecanoate) Synthesis : Methyl ω-hydroxytetradecanoic acid (Me-ω-OHC14) is used to create bioplastics. This process involves melt-condensation experiments, leading to the development of polyesters with varying molecular weights. These materials show potential in applications requiring durable and flexible plastics (Liu et al., 2011).

Antioxidant and Enzyme Inhibitor Synthesis

- Enantioselective Synthesis of Antioxidants : Methyl 3-hydroxytetradecanoate, synthesized via porcine pancreas lipase, shows antioxidant properties and enzyme inhibitory activities. This synthesis presents an environmentally friendly method for obtaining these compounds (Küçük & Yusufoglu, 2013).

Marine Biology and Leukemia Research

- Marine Fatty Acid Synthesis : Methyl 2-methoxy-13-methyltetradecanoic acid, a marine fatty acid, exhibits cytotoxicity to leukemia cells. This compound, identified in a marine sponge, could be significant in cancer research (Carballeira et al., 2003).

Industrial Chemistry and Drug Development

- Chemical Synthesis of Orlistat Intermediate : Methyl (R)-3-hydroxytetradeconoate is an intermediate in the synthesis of orlistat, an anti-obesity drug. Its preparation involves a novel enzymatic process, demonstrating the compound's role in pharmaceutical manufacturing (Tang et al., 2020).

CO2 Capture Research

- Ionic Liquids Study for CO2 Capture : Research on N-methyl-2-hydroxyethylammonium protic ionic liquids, related to methyl 2-hydroxytetradecanoate, explores their potential in CO2 capture. This study is vital for developing new technologies for environmental management (Mattedi et al., 2011).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

The specific biochemical pathways affected by Methyl 2-hydroxytetradecanoate are currently unknown It is likely that the compound interacts with multiple pathways, leading to a range of downstream effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-hydroxytetradecanoate . Factors such as temperature, pH, and the presence of other compounds can affect how Methyl 2-hydroxytetradecanoate interacts with its targets and its overall effectiveness.

Propiedades

IUPAC Name |

methyl 2-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFSJSYRBAGGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345900 | |

| Record name | Methyl 2-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxytetradecanoate | |

CAS RN |

56009-40-6 | |

| Record name | Methyl 2-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

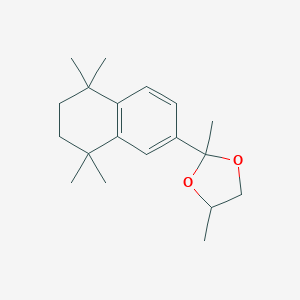

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)